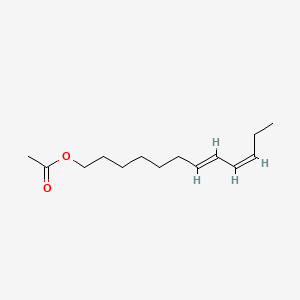(7Z,9E)-Dodeca-7,9-dienyl acetate
CAS No.: 54364-62-4
Cat. No.: VC7826524
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54364-62-4 |
|---|---|
| Molecular Formula | C14H24O2 |
| Molecular Weight | 224.34 g/mol |
| IUPAC Name | dodeca-7,9-dienyl acetate |
| Standard InChI | InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3 |
| Standard InChI Key | LLRZUAWETKPZJO-UHFFFAOYSA-N |
| SMILES | CCC=CC=CCCCCCCOC(=O)C |
| Canonical SMILES | CCC=CC=CCCCCCCOC(=O)C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
(7Z,9E)-Dodeca-7,9-dienyl acetate is characterized by a 12-carbon chain (dodecane) with double bonds at positions 7 and 9 in the Z (cis) and E (trans) configurations, respectively. The acetate group () is esterified to the terminal carbon. This structure is critical for its pheromonal activity, as slight stereochemical variations can significantly alter biological efficacy .
The compound’s IUPAC name is [(7Z,9E)-dodeca-7,9-dien-1-yl] acetate, and its systematic identifiers include:
-
InChI:
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4-,7-6+ -
SMILES:
O=C(OCCCCCCC=CC=CCC)C
Physicochemical Parameters
Key physical properties include:
| Property | Value |
|---|---|
| Boiling point | 112–118°C (3 Torr) |
| Density | 0.896 ± 0.06 g/cm³ |
| Refractive index | 1.461 |
| Vapor pressure | Low (suitable for slow release) |
The compound is a colorless to pale yellow liquid with a fruity odor, making it amenable for use in fragrances . Its conjugated diene system allows participation in Diels-Alder reactions and oxidation, though stability under ambient conditions is sufficient for storage .
Synthesis and Production
Synthetic Routes
The primary synthesis involves esterification of (7Z,9E)-dodeca-7,9-dienol with acetic anhydride. A 1988 Tetrahedron Letters protocol outlines this method, yielding the acetate in high purity :
Key steps include:
-
Protection of the alcohol group during diene formation.
-
Wittig or Horner-Wadsworth-Emmons reactions to install double bonds with stereocontrol.
Industrial-Scale Production
Commercial suppliers like TRC and American Custom Chemicals Corporation produce the compound at scales up to 50 mg, with prices ranging from $70 (250 mg) to $501 (5 mg) . Challenges include maintaining stereochemical purity during scale-up, as undesired isomers can reduce pheromone efficacy .
Applications in Agriculture and Biology
Role as a Sex Pheromone
(7Z,9E)-Dodeca-7,9-dienyl acetate serves as a sex pheromone for two major pests:
-
Crocidosema aporema (bud borer): Disrupts mating by confusing males during flight .
-
Lobesia botrana (European grapevine moth): Field trials show >80% reduction in mating when deployed in dispensers .
Mechanism of Action
-
Release kinetics: The compound’s volatility ensures sustained emission over weeks, mimicking female moth emission patterns .
-
Receptor specificity: Male antennae express olfactory receptors tuned to the Z,E configuration, triggering mating behavior .
Non-Agricultural Uses
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly |
| H319: Eye irritation | P305+P351+P338: Rinse eyes |
| H335: Respiratory irritation | P261: Avoid inhalation |
The compound is classified under GHS07, requiring storage in ventilated areas and use of PPE .
Environmental Impact
| Supplier | Purity | Price (USD) |
|---|---|---|
| TRC | ~80% | $120 (10 mg) |
| American Custom Chemicals | 95% | $501 (5 mg) |
| Shanghai T&W Pharmaceutical | 98% | Inquire |
Prices reflect small-scale research quantities; bulk pricing requires negotiation .
Regulatory Status
The compound is patent-restricted in some regions, limiting commercial availability . Regulatory approvals for pheromone-based products vary by country, with the EU requiring extensive ecotoxicology data .
Recent Research and Future Directions
Advances in Application Methods
-
Microencapsulation: Enhances field longevity by 30% compared to traditional dispensers .
-
Drone-assisted dispersion: Enables precise coverage in vineyards, reducing usage rates .
Synthetic Biology Approaches
Heterologous production in yeast (Saccharomyces cerevisiae) has achieved titers of 120 mg/L, offering a sustainable alternative to chemical synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume